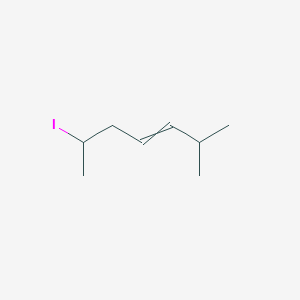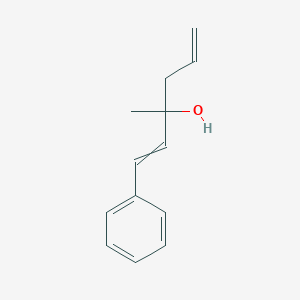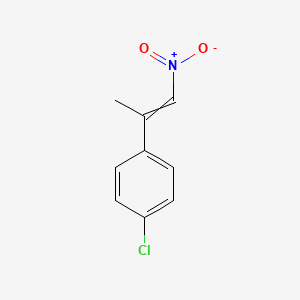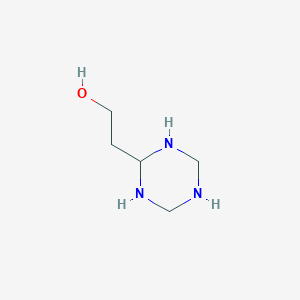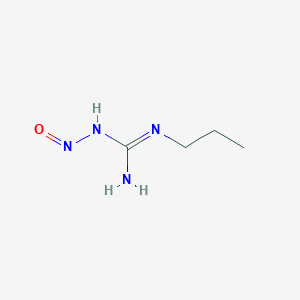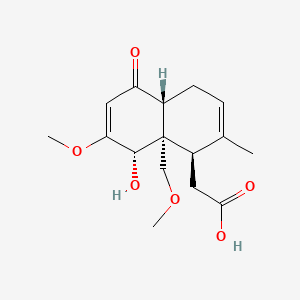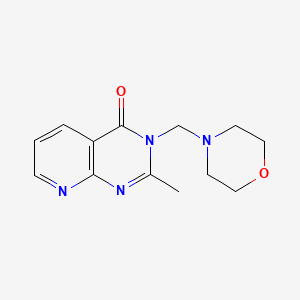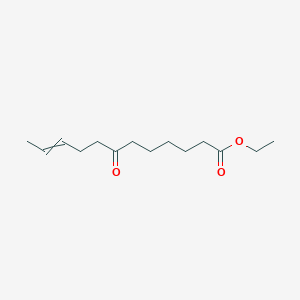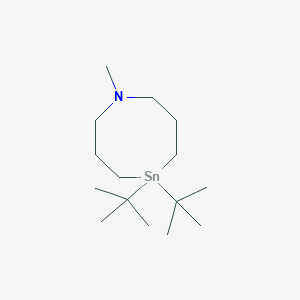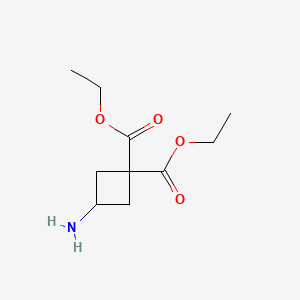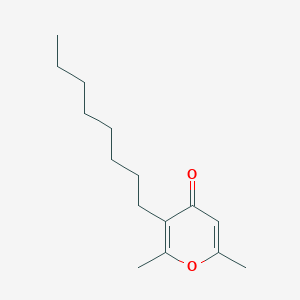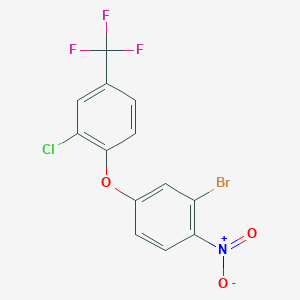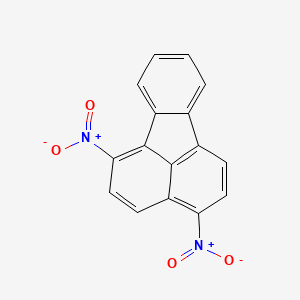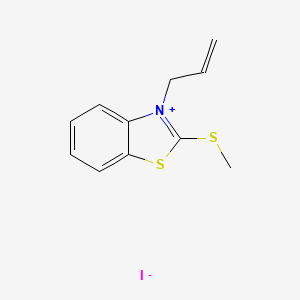![molecular formula C5H9ClO B14330084 2-[(1-Chloroethenyl)oxy]propane CAS No. 110129-47-0](/img/structure/B14330084.png)
2-[(1-Chloroethenyl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Chloroethenyl)oxy]propane is an organic compound with the molecular formula C5H9ClO. It contains a chlorine atom, an ether linkage, and a double bond, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloroethenyl)oxy]propane can be achieved through various methods. One common route involves the reaction of 1-chloroethene with propanol in the presence of a base, such as sodium hydroxide, to form the desired ether linkage . The reaction typically occurs under mild conditions, with temperatures ranging from 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloroethenyl)oxy]propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Saturated ethers.
Substitution: Alcohols and other substituted ethers.
Scientific Research Applications
2-[(1-Chloroethenyl)oxy]propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(1-Chloroethenyl)oxy]propane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propene: Similar in structure but lacks the ether linkage.
2-Chloro-1-propene: Similar but with the chlorine atom on a different carbon.
Vinyl chloride: Contains a chlorine atom and a double bond but lacks the ether linkage.
Uniqueness
2-[(1-Chloroethenyl)oxy]propane is unique due to its combination of a chlorine atom, an ether linkage, and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
110129-47-0 |
|---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(1-chloroethenoxy)propane |
InChI |
InChI=1S/C5H9ClO/c1-4(2)7-5(3)6/h4H,3H2,1-2H3 |
InChI Key |
QLLOPYNOLJIIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


